molecular formula C11H7ClNNaO2 B6248037 sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate CAS No. 145316-29-6

sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6248037
CAS No.: 145316-29-6
M. Wt: 243.6
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Description

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The resulting product is then converted to its sodium salt form using sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 4-chlorophenyl group can be further functionalized using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it may interfere with cell signaling pathways, leading to therapeutic effects like reduced inflammation or cell proliferation.

Comparison with Similar Compounds

    5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.

    5-(4-chlorophenyl)-1H-pyrazole-2-carboxylate: Contains a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Features a thiadiazole ring, which imparts unique electronic and steric characteristics.

Uniqueness: Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring with a 4-chlorophenyl group and a carboxylate moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

145316-29-6

Molecular Formula

C11H7ClNNaO2

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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